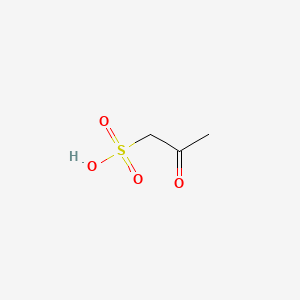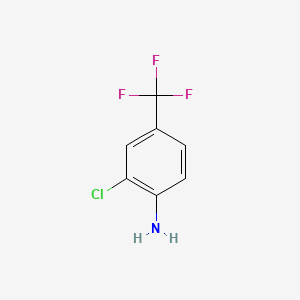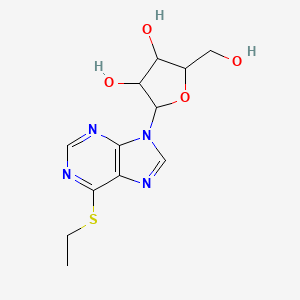
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base with an ethylthio group at the 6-position and a hydroxymethyl group attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions, including condensation and cyclization, to introduce the ethylthio group at the 6-position.
Attachment of the Oxolane Ring: The oxolane ring is introduced through a glycosylation reaction, where the purine base is coupled with a protected sugar derivative.
Deprotection and Hydroxymethylation: The final steps involve deprotection of the sugar moiety and introduction of the hydroxymethyl group through selective oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, automated reactors, and purification methods such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the purine base or the oxolane ring.
Substitution: Nucleophilic substitution reactions can occur at the purine base, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted analogs with potential biological activity.
科学研究应用
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: Investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine: Explored for its potential antiviral and anticancer properties, particularly in inhibiting viral replication and inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
作用机制
The mechanism of action of 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases, thereby inhibiting viral replication and inducing cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 2-(6-Methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Ethylaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Ethylsulfanylpurin-9-yl)-5-(methyl)oxolane-3,4-diol
Uniqueness
Compared to similar compounds, 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the ethylthio group at the 6-position, which enhances its biological activity and specificity. This structural feature allows for stronger interactions with target enzymes and nucleic acids, making it a promising candidate for therapeutic applications.
属性
CAS 编号 |
13286-04-9 |
|---|---|
分子式 |
C12H16N4O4S |
分子量 |
312.35 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(6-ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4S/c1-2-21-11-7-10(13-4-14-11)16(5-15-7)12-9(19)8(18)6(3-17)20-12/h4-6,8-9,12,17-19H,2-3H2,1H3/t6-,8-,9-,12-/m1/s1 |
InChI 键 |
SXDRPWJMWHDCLL-WOUKDFQISA-N |
SMILES |
CCSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
手性 SMILES |
CCSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
CCSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
同义词 |
NSC39368 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


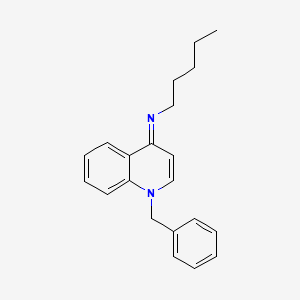
![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)
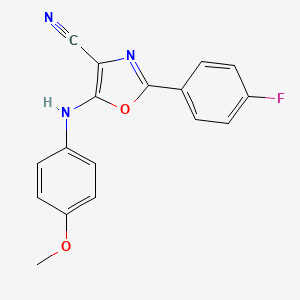
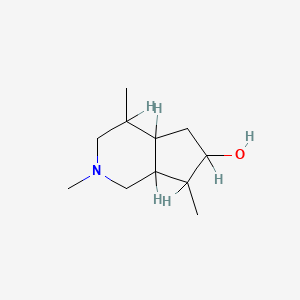
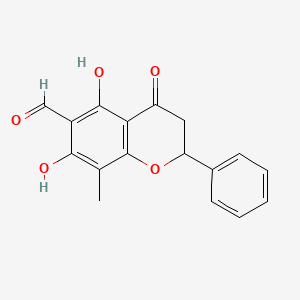

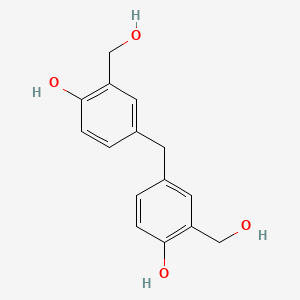
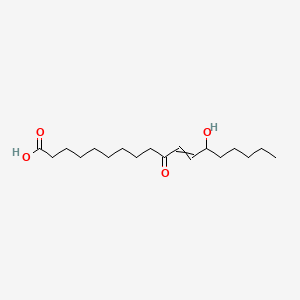
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)
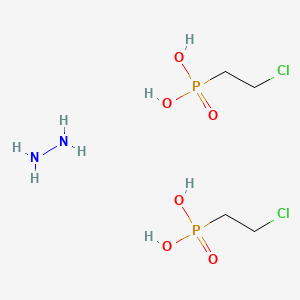
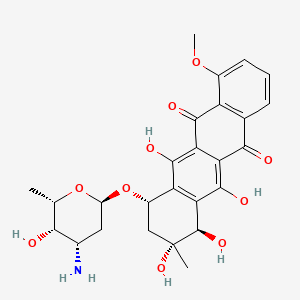
![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)
